molecular formula C7H3ClF4O B6304009 2-Chloro-5-fluoro-3-(trifluoromethyl)phenol CAS No. 2056110-39-3

2-Chloro-5-fluoro-3-(trifluoromethyl)phenol

Cat. No.: B6304009
CAS No.: 2056110-39-3
M. Wt: 214.54 g/mol
InChI Key: HUAWBCRLDPJTAU-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-(trifluoromethyl)phenol is a chemical compound with the CAS Number: 2056110-39-3 . It has a molecular weight of 214.55 . This compound is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C7H3ClF4O . The compound contains a phenol group (an aromatic ring with a hydroxyl group), a chloro group, a fluoro group, and a trifluoromethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that this compound is used as a building block in chemical synthesis . It’s likely involved in various substitution and addition reactions typical of aromatic compounds.


Physical and Chemical Properties Analysis

This compound is a yellow liquid . It has a storage temperature of 2-8°C .

Safety and Hazards

The compound is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Properties

IUPAC Name

2-chloro-5-fluoro-3-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-6-4(7(10,11)12)1-3(9)2-5(6)13/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAWBCRLDPJTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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